Cas no 83721-45-3 (1-Propanol,2,3-bis[(2-ethylhexyl)oxy]-, 1-(hydrogen sulfate), sodium salt (1:1))

1-Propanol,2,3-bis[(2-ethylhexyl)oxy]-, 1-(hydrogen sulfate), sodium salt (1:1) structure
83721-45-3 structure
Product name:1-Propanol,2,3-bis[(2-ethylhexyl)oxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
CAS No:83721-45-3
MF:C19H39NaO6S
MW:418.564136743546
CID:722888
PubChem ID:23668182

1-Propanol,2,3-bis[(2-ethylhexyl)oxy]-, 1-(hydrogen sulfate), sodium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,2,3-bis[(2-ethylhexyl)oxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
    • sodium 2,3-bis[(2-ethylhexyl)oxy]propyl sulphate
    • sodium,2,3-bis(2-ethylhexoxy)propyl sulfate
    • EINECS 280-571-2
    • 2,3-Bis[(2-ethylhexyl)oxy]propane-1-sodium sulphate
    • Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate
    • NS00058877
    • 83721-45-3
    • SODIUM 2,3-BIS[(2-ETHYLHEXYL)OXY]PROPYL SULFATE
    • 1-Propanol, 2,3-bis((2-ethylhexyl)oxy)-, hydrogen sulfate, sodium salt
    • DTXSID301003729
    • Inchi: InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(16-25-26(20,21)22)24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1
    • InChI Key: SCDAIXAIPIPQAM-UHFFFAOYSA-M
    • SMILES: CCCCC(CC)COCC(COS(=O)(=O)[O-])OCC(CC)CCCC.[Na+]

Computed Properties

  • Exact Mass: 418.236504
  • Monoisotopic Mass: 418.236504
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 18
  • Complexity: 413
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.3

1-Propanol,2,3-bis[(2-ethylhexyl)oxy]-, 1-(hydrogen sulfate), sodium salt (1:1) Related Literature

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